molecular formula C6H5FO B1196323 3-Fluorophenol CAS No. 372-20-3

3-Fluorophenol

Cat. No. B1196323
CAS RN: 372-20-3
M. Wt: 112.1 g/mol
InChI Key: SJTBRFHBXDZMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Fluorophenol has been achieved through various methods. One approach involves the diazotization of m-fluoroaniline followed by hydrolysis, nitration, and separation of isomers to produce 3-Fluoro-4-nitrophenol with high purity (Lu Zhou, 2008). Another method utilizes 2,4-difluoronitrobenzene, methoxylation, and demethylation to synthesize 3-Fluoro-4-nitrophenol, highlighting the reaction's influencing factors (Zhang Zhi-de, 2011).

Molecular Structure Analysis

The molecular structure of 3-Fluorophenol has been analyzed through microwave spectroscopy, revealing detailed rotational constants and indicating the molecule's planarity (A. I. Jaman et al., 1981). Furthermore, Fourier transform microwave spectroscopy has been used to investigate the ground states of 3-Fluorophenol, identifying two planar conformers that correspond to cis and trans orientations of the OH group relative to the fluorine atom (A. Bell et al., 2017).

Chemical Reactions and Properties

3-Fluorophenol participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, the synthesis and characterization of 3-fluoro-4-cyanophenol esters highlight its reactivity and potential in producing novel compounds with diverse functionalities (Yuan Shi-tao, 2013).

Physical Properties Analysis

The physical properties of 3-Fluorophenol, such as its rotational spectra, offer insights into its structural characteristics and potential applications in materials science. The synthesis and liquid crystalline properties of compounds containing a 3-fluoro-4-cyanophenoxy group have been explored, revealing their enantiotropic nematic phases and potential for use in liquid crystal displays (Shusheng Zhang et al., 2006).

Chemical Properties Analysis

The chemical properties of 3-Fluorophenol, such as its reactivity and interaction with various reagents, have been the focus of several studies. For instance, the pH-dependent regioselectivity and rate of ortho-hydroxylation by phenol hydroxylase highlight the influence of environmental factors on its chemical behavior (S. Peelen et al., 1993).

Scientific Research Applications

Anaerobic Transformation in Microbial Consortia

3-Fluorophenol plays a role in the anaerobic transformation of phenol to benzoate in microbial consortia derived from freshwater sediment. Its transformation leads to the accumulation of fluorobenzoic acids, providing insights into the microbial degradation pathway of phenol and related compounds (Genthner, Townsend, & Chapman, 1989).

Enzymatic Oxidation Studies

The enzyme tyrosinase has been shown to catalyze the oxidation of 3-fluorophenol, which results in rapid polymerization. These studies have implications for understanding the enzymatic behavior and the chemical properties of fluorinated phenols (Battaini et al., 2002).

Methanogenic Cultures and Phenol Degradation

3-Fluorophenol is used as an analogue in the study of phenol degradation under methanogenic conditions. This research provides insights into the defluorination process and the biochemical pathways involved in the degradation of phenol and its analogues (Londry & Fedorak, 1993).

Molecular Spectroscopy

Investigations into the rotational spectra of 3-fluorophenol enhance the understanding of molecular structures and intramolecular interactions. These studies contribute to the broader field of molecular spectroscopy and have implications for chemical and physical analyses of similar compounds (Bell et al., 2017).

Microbial Degradation Studies

Research on the degradation of 3-fluorophenol by specific bacterial strains, such as Rhodococcus, sheds light on the microbial pathways and mechanisms involved in the bioremediation of organofluorine compounds, with implications for environmental science and pollution control (Duque et al., 2012).

Safety And Hazards

3-Fluorophenol is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gear, and handling it only in well-ventilated areas or outdoors .

Future Directions

While specific future directions for 3-Fluorophenol are not mentioned in the search results, it continues to be a subject of research and its applications in various fields like pharmaceuticals, pesticides, and dyes could be further explored .

properties

IUPAC Name

3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO/c7-5-2-1-3-6(8)4-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTBRFHBXDZMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190684
Record name 3-Fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an odor like phenol; mp = 12-14 deg C; [Alfa Aesar MSDS]
Record name 3-Fluorophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10751
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.19 [mmHg]
Record name 3-Fluorophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10751
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3-Fluorophenol

CAS RN

372-20-3
Record name 3-Fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-FLUOROPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.135
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-FLUOROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7OMA38487
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium hydroxide (0.109 g) was dissolved in 2 ml of methanol in a 10-ml Kjeldahl flask fitted with a reflux condenser, after which 0.234 g of m-fluorophenyl o-fluorobenzoate was added, and the mixture was heated under reflux for 60 minutes. After cooling, the experiment was operated as in Referential Example 4 to confirm that the reaction mixture contained 140 mg (yield 100%) of o-fluorobenzoic acid and 112 mg (yield 100%) of m-fluorophenol.
Quantity
0.109 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
m-fluorophenyl o-fluorobenzoate
Quantity
0.234 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorophenol
Reactant of Route 2
3-Fluorophenol
Reactant of Route 3
3-Fluorophenol
Reactant of Route 4
3-Fluorophenol
Reactant of Route 5
Reactant of Route 5
3-Fluorophenol
Reactant of Route 6
3-Fluorophenol

Citations

For This Compound
977
Citations
A Bell, J Singer, D Desmond, O Mahassneh… - Journal of Molecular …, 2017 - Elsevier
The ground states of 2-fluorophenol (2FPh) and 3-fluorophenol (3FPh) and their 13 C isotopologues were investigated using Fourier transform microwave (FTMW) spectroscopy in the …
Number of citations: 19 www.sciencedirect.com
T Kierspel, DA Horke, YP Chang, J Küpper - Chemical Physics Letters, 2014 - Elsevier
… cis- and trans-conformers of 3-fluorophenol in the gas phase based on … -3-fluorophenol and a >90% pure beam of the lowest-energy rotational states of the less polar cis-3-fluorophenol …
Number of citations: 26 www.sciencedirect.com
X Dong, B Su, H Xing, Z Bao, Y Yang, Q Ren - The Journal of Supercritical …, 2011 - Elsevier
… Therefore, in this work, 240 nm for 3-fluorophenol, 250 nm … with determined diffusivity values for 3-fluorophenol, which were … diffusivity values of 3-fluorophenol have good repeatability. …
Number of citations: 32 www.sciencedirect.com
KL Londry, PM Fedorak - Archives of microbiology, 1993 - Springer
… The release of fluoride was also observed from 3-fluorophenol when it was initially present at < 0.09 mM. These results support the proposed pathway for phenol degradation involving …
Number of citations: 21 link.springer.com
AI Jaman, RN Nandi, DK Ghosh - Journal of Molecular Spectroscopy, 1981 - Elsevier
The rotational spectrum of 3-fluorophenol in the ground vibrational state has been observed in the frequency range 12.5–18.0 GHz and 21.5–25.0 GHz at room temperature. The three …
Number of citations: 17 www.sciencedirect.com
S Peelen, IMCM Rietjens… - European journal of …, 1993 - Wiley Online Library
… At pH values below 6.5, 3-fluorophenol preferentially becomes hydroxylated at the C6 ortho … increases (a) the overall reactivity of 3-fluorophenol for an electrophilic attack and (b) the …
Number of citations: 25 febs.onlinelibrary.wiley.com
T Schaefer, SR Salman… - The Journal of Physical …, 1981 - ACS Publications
… and the fluorine nucleus in 3-fluorophenol yields the cis-trans … given for the isolatedmolecule of 3-fluorophenol. It is argued … -phase spectrum2 of 3-fluorophenol has been interpreted to …
Number of citations: 8 pubs.acs.org
P de Wit, H Cerfontain - … des Travaux Chimiques des Pays‐Bas, 1988 - Wiley Online Library
The chloro‐ and dichlorophenols have been sulfonated with sulfuric acid and with SO 3 in aprotic solvents. In the sulfonations with concentrated aqueous sulfuric acid, the sulfonic acid …
Number of citations: 14 onlinelibrary.wiley.com
V Shivatare, WB Tzeng - Molecular Physics, 2014 - Taylor & Francis
… In the present study, we select 4-chloro-3-fluorophenol (4C3FP) to investigate the molecular … However, the spectroscopic data of 3-fluorophenol (3FP), 4-chlorophenol (4CP), and 3,4-…
Number of citations: 5 www.tandfonline.com
IDH Oswald, DR Allan, WDS Motherwell… - … Section B: Structural …, 2005 - scripts.iucr.org
… 2-Fluorophenol, 3-fluorophenol and 3-chlorophenol were … While 3-fluorophenol and 3-chlorophenol yielded the same … 3-Fluorophenol is unusual in forming a hydrogen-bonded …
Number of citations: 59 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.